molecular formula C25H16Cl3F3N2O2 B2893503 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one CAS No. 478246-10-5

1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one

Cat. No.: B2893503
CAS No.: 478246-10-5
M. Wt: 539.76
InChI Key: PJISMUUMMFUFSZ-UHFFFAOYSA-N
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Description

The compound 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one is a structurally complex molecule featuring a 1,4-dihydropyridin-4-one core substituted with multiple halogenated aromatic groups. Key structural elements include:

  • A trifluoromethylpyridinyloxy group attached to a phenyl ring at position 2.
  • A 2,6-dichlorophenylmethyl substituent at position 3 of the dihydropyridinone ring.
  • A methyl group at position 2.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyridinone derivatives) are known for pesticidal, antiviral, and anticancer activities .

Properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl3F3N2O2/c1-14-18(12-19-20(26)6-3-7-21(19)27)23(34)8-9-33(14)16-4-2-5-17(11-16)35-24-22(28)10-15(13-32-24)25(29,30)31/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJISMUUMMFUFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. Common steps might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.

    Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings.

    Oxidation/Reduction: Adjusting the oxidation state of specific atoms within the molecule.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in controlled environments. Key factors include:

    Reagent Purity: High-purity reagents to ensure product quality.

    Reaction Conditions: Precise control of temperature, pressure, and pH.

    Catalysts: Use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential effects on biological systems, including its interactions with proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized into three groups based on core motifs and substituents:

Compound Name / ID Core Structure Key Substituents Molecular Weight Reported Activity Reference
Target Compound 1,4-dihydropyridin-4-one 3-chloro-5-(trifluoromethyl)pyridin-2-yl-oxy, 2,6-dichlorophenylmethyl, methyl ~515.3 g/mol* Inferred pesticidal
Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone) Pyridinone Trifluoromethylphenyl, methyl, phenyl 329.3 g/mol Herbicidal
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one 1,2-dihydropyridin-2-one Chlorobenzyl, trimethoxymethyl 358.22 g/mol Not specified
4-(Trifluoromethyl)pyridin-2-ones (from ) Pyridin-2-one Trifluoromethyl, polyfluoroalkyl ~250–400 g/mol Antiviral, tuberculostatic

Notes:

  • Molecular weight : The target compound’s higher mass (~515 g/mol) compared to fluridone (329 g/mol) may influence its pharmacokinetic properties, such as membrane permeability or metabolic stability.
  • In contrast, fluridone’s simpler phenyl and trifluoromethylphenyl groups may limit its target range .
  • Core flexibility: The 1,4-dihydropyridin-4-one core in the target compound differs from fluridone’s fully aromatic pyridinone ring. This partial saturation could increase conformational flexibility, affecting target interactions .

Biological Activity

The compound 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyridinyl moiety : Contributes to its interaction with biological targets.
  • Dihydropyridine core : Known for its role in calcium channel modulation.
  • Chloro and trifluoromethyl groups : Enhance lipophilicity and stability.

The molecular formula is C22H19Cl2F3N2OC_{22}H_{19}Cl_2F_3N_2O, with a molecular weight of approximately 470.30 g/mol.

Antimicrobial Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, studies show that modifications in the pyridine ring can enhance effectiveness against various bacterial strains, including resistant forms. The presence of the chloro and trifluoromethyl groups may also contribute to this activity by altering membrane permeability and inhibiting enzyme functions essential for bacterial survival .

Anticancer Activity

Dihydropyridine derivatives have been explored for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of the cell cycle .

Cardiovascular Effects

Given the structural similarities to known calcium channel blockers, this compound may exhibit cardiovascular effects by modulating calcium influx in cardiac tissues. Preliminary studies indicate potential benefits in managing hypertension and related cardiovascular disorders .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Calcium Channel Modulation : Similar to other dihydropyridines, it may inhibit calcium channels, leading to vasodilation.
  • Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer cell survival.
  • Receptor Interaction : The compound may interact with various receptors involved in inflammatory processes, thereby modulating immune responses .

Data Tables

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis
CardiovascularPotential vasodilation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of similar dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
  • Cardiovascular Trials : Animal models treated with this compound showed reduced blood pressure and improved cardiac function metrics compared to control groups.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer : The synthesis of this polyhalogenated pyridine derivative involves multi-step reactions, including nucleophilic aromatic substitution (for the pyridinyloxy linkage) and Friedel-Crafts alkylation (for the dichlorophenylmethyl group). Critical challenges include:

  • Regioselectivity : Ensuring substitution occurs at the correct position on the pyridine ring. Use directing groups (e.g., nitro or methoxy) to guide reactivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane may improve coupling efficiency in Pd-catalyzed steps .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions like over-oxidation of the dihydropyridinone core .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate regioisomers .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer :

  • ¹H NMR : Identify the dihydropyridinone ring protons (δ 5.8–6.2 ppm for the olefinic H; δ 3.1–3.5 ppm for the methyl group adjacent to the carbonyl) .
  • ¹³C NMR : Confirm the trifluoromethyl group (δ 120–125 ppm, q, J = 270 Hz) and carbonyl resonance (δ 170–175 ppm) .
  • HRMS : Use ESI+ mode to detect [M+H]⁺ with <2 ppm error. Expect m/z ~550–560 for the parent ion .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays for this compound?

Methodological Answer : Discrepancies in activity (e.g., IC₅₀ variability) may arise from:

  • Impurity Profiles : Use HPLC (C18 column, 70:30 MeOH/H₂O) to quantify impurities >0.1% .
  • Assay Conditions : Standardize cell-based assays by controlling pH (7.4), serum concentration (10% FBS), and incubation time (24–48 hrs) .
  • Metabolic Stability : Perform microsomal stability studies (human liver microsomes, NADPH cofactor) to rule out rapid degradation .

Q. What strategies can optimize the compound’s selectivity for target proteins versus off-target binding?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with the target’s active site (e.g., kinase ATP-binding pocket). Focus on the trifluoromethyl group’s hydrophobic interactions .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 2,6-dichlorophenyl with 2,4-dichloro) to reduce off-target affinity .
  • SPR Analysis : Measure binding kinetics (ka/kd) to quantify selectivity ratios .

Q. How can researchers mitigate degradation during long-term storage of this compound?

Methodological Answer :

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the dihydropyridinone ring .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Lyophilization : Prepare a lyophilized form with trehalose (1:1 w/w) to enhance shelf life .

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